molecular formula C24H18ClN5O2 B5002688 N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide

N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide

Cat. No.: B5002688
M. Wt: 443.9 g/mol
InChI Key: LKECMVOGKLTUMF-UHFFFAOYSA-N
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Description

The compound N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide features a fused pyrazolo-pyrido-pyrimidinone core substituted with a 3-chlorophenyl group at position 3, a methyl group at position 2, and an acetamide moiety at the para position of the phenyl ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight key trends in synthesis, substituent effects, and physicochemical properties.

Properties

IUPAC Name

N-[4-[5-(3-chlorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O2/c1-14-22(16-4-3-5-17(25)12-16)23-26-13-20-21(30(23)28-14)10-11-29(24(20)32)19-8-6-18(7-9-19)27-15(2)31/h3-13H,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKECMVOGKLTUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound contains a pyrazolopyrimidine core and is linked by an amide bond to a phenyl group, suggesting a multifaceted mechanism of action that may influence various biological pathways.

Chemical Structure and Properties

The molecular formula of the compound is C24H18ClN5O2C_{24}H_{18}ClN_{5}O_{2} with a molecular weight of approximately 443.11 g/mol. The structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC24H18ClN5O2C_{24}H_{18}ClN_{5}O_{2}
Molecular Weight443.11 g/mol
IUPAC NameN-[4-[5-(3-chlorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.0^{26}]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide
SMILESCc(c(-c(cc1)ccc1Cl)c1nc2)nn1c(C=CN1NC(c3cnccc3)=O)c2C1=O

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyrido[2,3-d]pyrimidines demonstrate significant cytotoxicity against cancer cell lines such as A549 and NCI-H1975. For instance, certain compounds in this class exhibited IC50 values in the low micromolar range against these cell lines, indicating potent antitumor properties .
  • Kinase Inhibition : The compound's structural features suggest potential inhibitory effects on kinases such as EGFR (Epidermal Growth Factor Receptor). For example, related compounds have shown IC50 values as low as 13 nM for EGFR kinase inhibition . This suggests that this compound may also share similar kinase inhibitory properties.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
A5490.440 ± 0.039
NCI-H197515.629 ± 1.03
HeLaHigh activity observed

The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly those associated with EGFR mutations.

The proposed mechanism involves the interaction with specific targets within cancer cells that lead to apoptosis or cell cycle arrest. The presence of the chlorophenyl moiety is believed to enhance the compound's lipophilicity and cellular uptake, thereby increasing its efficacy.

Comparison with Similar Compounds

Core Heterocyclic Systems and Substituent Effects

Compound 24 (Thieno-Pyrido-Pyrimidinone)
  • Core Structure: Thieno[2,3-d]pyrido[4,3-d]pyrimidinone ().
  • Key Substituents: Phenylamino at position 2, acetamide at position 3.
  • Molecular Weight : 369.44 g/mol.
  • Synthesis : Acetylation of an amine precursor with acetyl chloride (73% yield).
  • Physicochemical Properties : Melting point 143–145°C; IR bands at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O).

Comparison :

  • The target compound replaces the thieno ring with a pyrido-pyrimidinone system, likely enhancing aromatic π-stacking interactions due to increased planarity.
Pyrazolo[3,4-d]Pyridazin Derivative ()
  • Core Structure : Pyrazolo[3,4-d]pyridazin.
  • Key Substituents : Cyclopropyl, o-tolyl, and acetamide groups.
  • Molecular Weight : 447.9 g/mol.
  • Notable Features: Steric hindrance from o-tolyl and cyclopropyl groups may reduce solubility compared to the target compound’s 3-chlorophenyl substituent.

Comparison :

  • The pyridazin core in is less electron-rich than the pyrido-pyrimidinone system, which could influence redox properties or binding to enzymatic targets.
  • The acetamide group in both compounds serves as a hydrogen-bond donor, but its attachment to a phenyl ring (target) versus a pyridazin ring () alters spatial orientation.
Benzo[b][1,4]Oxazin Derivatives ()
  • Core Structure : Benzo[b][1,4]oxazin with pyrimidinyl substituents.
  • Synthesis : Reacted with phenyl-1,2,4-oxadiazoles using Cs₂CO₃ in DMF, achieving "better yields" (exact % unspecified).

Comparison :

  • The target compound’s synthesis likely involves acetylation similar to Compound 24 (), while employs Cs₂CO₃-mediated coupling. Yield differences (73% in vs. unspecified in ) suggest variable efficiency depending on the heterocycle.
N-Substituted Pyrazolo[3,4-d]Pyrimidinones ()
  • Core Structure: Pyrazolo[3,4-d]pyrimidinone with 4-methoxyphenyl groups.
  • Synthesis : Reactions with chloroacetamides under controlled conditions.

Comparison :

  • The methoxyphenyl group in introduces electron-donating effects, contrasting with the electron-withdrawing 3-chlorophenyl in the target compound. This difference may impact metabolic stability and LogP values.

Structural and Spectroscopic Trends

Triazolo-Pyrimidine ()
  • Key Features : Chloromethyl group and detailed bond angles (e.g., C3—N3—N1 = 112.4°).

Comparison :

  • The chloromethyl group in may confer higher reactivity compared to the target’s 3-chlorophenyl group, which is more sterically protected.
Pyrazolo-Triazine Derivatives ()
  • Core Structure : Pyrazolo[5,1-c]benzo-1,2,4-triazine with azo groups.
  • Characterization: Confirmed via IR (hydroxyl, amino) and mass spectrometry.

Comparison :

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with pyrazolo-pyrimidine core formation. A representative method includes:

  • Step 1: Condensation of 3-chlorophenyl derivatives with thioacetamide or α-chloroacetamides to form the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold .
  • Step 2: Acylation of the intermediate with N-(4-aminophenyl)acetamide under controlled temperatures (e.g., 120°C in NMP) to introduce the acetamide moiety .
  • Key intermediates: 4-(3-chlorophenyl)-2-methyl-6-oxo-1,6-dihydropyrimidine and N-(4-aminophenyl)acetamide derivatives .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • 1H/13C NMR: To confirm substituent positions and aromatic proton environments (e.g., δ 2.03 ppm for CH3 in acetamide groups) .
  • LC-MS: For molecular weight verification (e.g., [M+H]+ peaks at m/z 362–496 observed in related compounds) .
  • IR Spectroscopy: To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What reaction conditions optimize yield during acylation steps?

  • Solvents: Polar aprotic solvents like N-methylpyrrolidone (NMP) or DMF improve solubility .
  • Temperature: 120–140°C for 12–24 hours ensures completion of nucleophilic substitution .
  • Catalysts: Base catalysts (e.g., K2CO3) enhance reactivity in thioacylation steps .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity to kinase targets?

  • Molecular Docking: Tools like AutoDock Vina assess interactions with cyclin-dependent kinases (CDKs) by aligning the pyrazolo-pyrimidine core into ATP-binding pockets .
  • MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .
  • SAR Studies: Modifications to the 3-chlorophenyl or acetamide groups correlate with ∆G binding energies (e.g., fluorinated analogs show improved hydrophobic interactions) .

Q. What strategies resolve contradictions in reaction yields during pyrazolo-pyrimidine core synthesis?

  • DoE (Design of Experiments): Systematic variation of temperature, solvent, and stoichiometry identifies optimal conditions (e.g., 31% yield improvement via NMP at 120°C vs. DMF at 100°C) .
  • In Situ Monitoring: ReactIR or HPLC tracks intermediate formation to avoid side reactions (e.g., over-oxidation of thioamide groups) .

Q. How do structural modifications influence metabolic stability in preclinical studies?

  • Cytochrome P450 Assays: Replace the 3-chlorophenyl group with 4-fluorophenyl to reduce CYP3A4-mediated oxidation .
  • LogP Optimization: Introducing polar groups (e.g., methoxy or hydroxy) lowers LogP from 3.5 to 2.8, enhancing aqueous solubility .

Methodological Notes

  • Contradiction Analysis: Discrepancies in biological activity data (e.g., IC50 variations) may arise from assay conditions (e.g., serum concentration, cell line differences). Normalize data using internal controls like staurosporine for kinase assays .
  • Advanced Purification: Use preparative HPLC with C18 columns (MeCN/H2O gradients) to isolate >95% pure fractions for in vivo studies .

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